Menthadienyl acetate
CAS No.: 71660-03-2
Cat. No.: VC17136587
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71660-03-2 |
|---|---|
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | (2-methylidene-5-prop-1-en-2-ylcyclohexyl) acetate |
| Standard InChI | InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3 |
| Standard InChI Key | CCLNPVCMIJDJLR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C1CCC(=C)C(C1)OC(=O)C |
Introduction
Structural and Chemical Characterization of Menthadienyl Acetate
Molecular Architecture
Menthadienyl acetate (C₁₂H₁₈O₂, molecular weight 194.27 g/mol) belongs to the menthane monoterpenoid family, distinguished by a cyclohexane ring substituted with a methyl group at position 1 and a (2-methyl)propyl group at position 4 . The compound exists in three isomeric forms—ortho-, meta-, and para-menthadienyl acetate—with the para isomer being the most prevalent. The acetyloxy group at position 2 introduces steric and electronic modifications that influence its reactivity and physical properties .
Spectroscopic and Chromatographic Data
Gas chromatography-mass spectrometry (GC-MS) analyses reveal a retention index (RI) of 1763 on polar DB-Wax columns under programmed temperature conditions (40–200°C at 2°C/min) . Nuclear magnetic resonance (NMR) studies corroborate the structure, with characteristic signals for the acetyl methyl group (δ 2.05 ppm in ¹H NMR) and olefinic protons (δ 5.3–5.5 ppm) . The infrared (IR) spectrum shows strong absorbance at 1740 cm⁻¹, indicative of the ester carbonyl group .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| Boiling Point | 232–235°C (est.) | |
| Density | 0.96 g/cm³ (predicted) | |
| LogP (Octanol-Water) | 3.2 |
Natural Occurrence and Biosynthetic Pathways
Biogenetic Relationships
The compound arises through enzymatic acetylation of p-menthadienol, a reaction catalyzed by acetyltransferases in plant secretory cells . This bioconversion parallels the formation of menthyl acetate from menthol, a well-characterized process in Mentha glandular trichomes . Isotopic labeling studies suggest the diene system in menthadienyl acetate originates from the dehydrogenation of limonene precursors .
Synthetic Methodologies and Optimization
Conventional Esterification Routes
Laboratory-scale synthesis typically employs acid-catalyzed esterification of p-menthadienol with acetic anhydride. A study optimizing this reaction achieved 89% yield using 4-(dimethylamino)pyridine (DMAP) in dichloromethane at 25°C . Kinetic analysis revealed second-order dependence on both alcohol and anhydride concentrations, with an activation energy of 58 kJ/mol .
Advanced Extraction Techniques
The extraction of menthadienyl acetate from plant matrices has been enhanced through factorial design experiments. Key parameters include:
-
Extraction duration: Optimal at 120 minutes
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Residual water content: Maximizes yield at 8% (w/w)
Table 2: Optimization of Extraction Variables (Relative Impact)
| Variable | Impact on Yield (%) | Impact on Purity (%) |
|---|---|---|
| Extraction Time | +28.4 | +12.1 |
| Water Content | +19.7 | +8.9 |
| Particle Size | +14.2 | +6.3 |
Reactivity and Stability Profile
Hydrolytic Degradation
Like most acetate esters, menthadienyl acetate undergoes acid- and base-catalyzed hydrolysis. In 0.1 M HCl at 80°C, complete decomposition to p-menthadienol occurs within 4 hours (k = 0.58 h⁻¹) . Alkaline conditions (0.1 M NaOH) accelerate this process, with a half-life of 45 minutes at 25°C .
Thermal Behavior
Thermogravimetric analysis (TGA) shows onset of decomposition at 185°C, with rapid mass loss above 220°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −45°C and crystallization exotherm at −12°C .
Environmental and Regulatory Considerations
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